Thalidomide 4'-oxyacetamide-PEG1-amine is a compound that has gained attention in medicinal chemistry, particularly in the development of targeted therapies. This compound functions as a cereblon ligand, which is crucial for research into Proteolysis Targeting Chimeras (PROTACs). It combines a cereblon ligand with a polyethylene glycol (PEG) linker and a terminal amine, facilitating conjugation to target protein ligands. The molecular formula for this compound is , with a molecular weight of 454.86 g/mol and a CAS number of 2204226-02-6 .
This compound is classified as a small molecule drug candidate, specifically an E3 ligase ligand that interacts with cereblon, an E3 ubiquitin ligase. Its classification within the broader category of thalidomide derivatives highlights its potential therapeutic applications in oncology and immunology .
The synthesis of Thalidomide 4'-oxyacetamide-PEG1-amine typically involves several key steps:
The synthesis may utilize standard organic chemistry techniques such as:
Thalidomide 4'-oxyacetamide-PEG1-amine can participate in various chemical reactions, including:
These reactions are typically facilitated under controlled laboratory conditions, utilizing reagents such as oxidizing agents or reducing agents tailored for specific transformations.
The mechanism of action for Thalidomide 4'-oxyacetamide-PEG1-amine primarily involves its role as a ligand for cereblon within the ubiquitin-proteasome system. When introduced into cells:
This mechanism underscores its potential applications in targeted therapies, particularly in oncology where degradation of oncogenic proteins can be beneficial .
Relevant analyses often include HPLC assessments and stability studies under various pH conditions .
Thalidomide 4'-oxyacetamide-PEG1-amine has significant scientific uses, including:
Thalidomide’s scientific journey represents a paradigm shift in drug repurposing—from a notorious teratogen withdrawn in the 1960s to a cornerstone of modern targeted protein degradation (TPD) therapeutics. The pivotal转折点 occurred in 2010 with the discovery that thalidomide directly binds cereblon (CRBN), a substrate receptor of the CRL4 ubiquitin ligase complex [2] [9]. This mechanistic revelation explained both its therapeutic immunomodulatory effects (mediated through degradation of transcription factors IKZF1/IKZF3) and its teratogenicity (via degradation of developmental regulators like SALL4) [2] [6]. Critically, this knowledge transformed thalidomide from a mere therapeutic into a molecular scaffold for engineering degradation tools. Researchers recognized that hijacking endogenous E3 ubiquitin ligase machinery could enable precise targeting of previously "undruggable" proteins, leading to the systematic development of cereblon-binding ligands optimized for TPD applications [2] [6].
The structural metamorphosis of thalidomide derivatives progressed through three key phases to enable their utility in TPD:
Table 1: Structural Evolution of Key Thalidomide-Derived Cereblon Ligands
Compound | Core Structural Features | Functional Capabilities |
---|---|---|
Racemic Thalidomide | Chiral glutarimide + phthalimide; no linker/handle | Binds CRBN but promiscuous; racemizes |
Pomalidomide | Deuterated glutarimide + modified isoindolinone | Enhanced CRBN affinity; stable enantiomers |
Thalidomide 4'-oxyacetamide-PEG1-amine | Glutarimide + oxyacetamide-PEG1-NH₂; HCl salt | Terminal amine for bioconjugation; ≥95% purity |
Enantiomeric specificity critically governs the biological activity of thalidomide derivatives. Biochemical and structural studies reveal that the (S)-enantiomer of thalidomide exhibits ~10-fold stronger binding affinity for cereblon (Kd ~8.5 nM) compared to the (R)-enantiomer [7] [9]. This stereoselectivity arises from differential interactions within cereblon’s hydrophobic "tri-Trp pocket" (formed by Trp380, Trp386, and Trp400 in human CRBN):
Table 2: Enantiomer-Specific Binding Affinities to Cereblon
Enantiomer | Relative Binding Affinity | Key Structural Interactions |
---|---|---|
(S)-Thalidomide | ~10-fold higher | Optimal H-bond with His378; van der Waals with Trp386 |
(R)-Thalidomide | Baseline | Weaker hydrophobic contacts; suboptimal H-bonding |
These insights drove strategic design choices for Thalidomide 4'-oxyacetamide-PEG1-amine:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: